Cas no 391210-10-9 (Mirdametinib)

Mirdametinib structure
Nome del prodotto:Mirdametinib
Numero CAS:391210-10-9
MF:C16H14F3IN2O4
MW:482.193047046661
MDL:MFCD08435926
CID:67987
PubChem ID:329823743
Mirdametinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide
- N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
- PD-0235901
- PD0325901
- (R)-N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide
- BENZAMIDE, N-[(2R)-2,3-DIHYDROXYPROPOXY]-3,4-DIFLUORO-2-[(2-FLUORO-4-IODOPHENYL)AMINO]-
- PD 0325901 (PD0325901,PD 325901)
- PD-0325901
- PD-325901
- N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide
- N-[(R)-2,3 -Dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide
- PD325901
- Mirdametinib
- Benzamide, N-((2R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-
- 391209-97-5
- N-[(R)-2,3-Dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide
- 4BM
- SW218101-2
- Q27088255
- AKOS015855518
- BDBM104963
- NSC800840
- N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- benzamide
- SCHEMBL172904
- BCPP000126
- Pd 901
- Mirdametinib (USAN)
- AMY36437
- PD 0325901, >=98% (HPLC)
- PD 325901
- N-((R)-2,3-Dihydroxy[propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide
- N-((2R)-2,3-DIHYDROXYPROPOXY)-3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)-BENZAMIDE
- N-((R)-2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide
- CCG-221316
- NSC755770
- HY-10254
- 391210-10-9
- CHEMBL507361
- PD0325901(Mirdametinib)
- DTXSID0044024
- MIRDAMETINIB [WHO-DD]
- SR-01000946344
- N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
- N-[(2R)-2,3-Dihydroxypropoxy]-3,4-d ifluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide
- HMS3648A14
- s1036
- WHO 11299
- Mirdametinib [USAN]
- NSC-800840
- MFCD08435926
- UNII-86K0J5AK6M
- PD0325901 (PD325901)
- BRD-K49865102-001-01-9
- N-(((R)-2,3-DIHYDROXYPROPYL)OXY)-3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)BENZAMIDE
- PD 0325901
- CHEBI:88249
- NCGC00189075-01
- SUDAHWBOROXANE-SECBINFHSA-N
- US8575391, Q
- SR-01000946344-1
- Pd 03525901
- N-[((R)-2,3-dihydroxypropyl)oxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
- CAS-391210-10-9
- BB 0261791
- D11675
- MIRDAMETINIB [INN]
- EX-8602
- Tox21_113364
- 86K0J5AK6M
- C16H14F3IN2O4
- EX-A102
- NS00069616
- PD-0325901,PD325901
- CS-0062
- N-(((R)-2,3-DIHYDROXYPROPYL)OXY)-3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)BENZAMIDE N-((2R)-2,3-DIHYDROXYPROPOXY)-3,4-DIFLUORO-2-(2-FLUORO-4-IODOANILINO)BENZAMIDE
- J-502503
- N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
- BCP9001057
- GTPL7935
- (-)-N-(((R)-2,3-DIHYDROXYPROPYL)OXY)-3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)BENZAMIDE
- NCGC00381744-09
- DTXCID8024024
- HB2240
- DB07101
- NSC-755770
- PD325901 , PD0325901
- BRD-K49865102-001-08-4
- (S)-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide
- SDCCGSBI-0654263.P002
- PD0325901 (Mirdametinib)
-
- MDL: MFCD08435926
- Inchi: InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1
- Chiave InChI: SUDAHWBOROXANE-SECBINFHSA-N
- Sorrisi: O=C(C1=CC=C(C(F)=C1NC2=CC=C(I)C=C2F)F)NOC[C@H](O)CO
Proprietà calcolate
- Massa esatta: 481.99500
- Massa monoisotopica: 481.99504g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 90.8Ų
- XLogP3: 3
- Conta Tautomer: 5
Proprietà sperimentali
- Densità: 1.8±0.1 g/cm3
- Punto di fusione: 112-114°C
- Solubilità: DMSO: soluble20mg/mL, clear
- PSA: 90.82000
- LogP: 2.93060
- Attività ottica: [α]/D -1.8 to -3.5°, c = 1 mg/mL in methanol
Mirdametinib Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 25-48-50
- Istruzioni di sicurezza: 22-36/37/39-61
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mirdametinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P590135-5mg |
pd0325901 |
391210-10-9 | 5mg |
$ 60.00 | 2022-06-03 | ||
Ambeed | A370482-10mg |
(R)-N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide |
391210-10-9 | 98% | 10mg |
$29.0 | 2024-07-19 | |
Ambeed | A370482-100mg |
(R)-N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide |
391210-10-9 | 98% | 100mg |
$130.0 | 2025-02-22 | |
MedChemExpress | HY-10254-5mg |
Mirdametinib |
391210-10-9 | 99.95% | 5mg |
¥520 | 2024-05-24 | |
MedChemExpress | HY-10254-25mg |
Mirdametinib |
391210-10-9 | 99.95% | 25mg |
¥1900 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864378-100mg |
PD0325901 |
391210-10-9 | ≥99% | 100mg |
¥2,649.00 | 2022-09-01 | |
LKT Labs | P1202-100 mg |
PD-325901 |
391210-10-9 | ≥99% | 100MG |
$1,008.80 | 2023-07-10 | |
ChemScence | CS-0062-10mg |
Mirdametinib |
391210-10-9 | 99.95% | 10mg |
$108.0 | 2022-04-27 |
Mirdametinib Letteratura correlata
-
Rachel E. Heap,Anna Segarra-Fas,Alasdair P. Blain,Greg M. Findlay,Matthias Trost Analyst 2019 144 6371
-
Ziqiu Tong,Eunbi Kwak,Alita Aguiar,Bo Peng,Colin W. Pouton,Nicolas H. Voelcker,John M. Haynes Lab Chip 2021 21 4016
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
-
M. Baranek,A. Belter,M. Z. Naskr?t-Barciszewska,M. Stobiecki,W. T. Markiewicz,J. Barciszewski Mol. BioSyst. 2017 13 277
-
Bruno César Feltes,Diego Bonatto Mol. BioSyst. 2013 9 2741
Categorie correlate
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Acidi aminobenzoici e derivati
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Acidi benzoici e derivati Acidi aminobenzoici e derivati
- Altro, fornisci solo la traduzione del testo. Reagenti chimici
391210-10-9 (Mirdametinib) Prodotti correlati
- 2418718-95-1(3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline)
- 392295-92-0(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2,4-dimethoxybenzamide)
- 178369-96-5(3-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol)
- 2228612-22-2(2-(1,2,2,2-tetrafluoroethoxy)ethan-1-amine)
- 319428-47-2(4-(dipropylsulfamoyl)-N-4-(2-methoxyphenyl)-1,3-thiazol-2-ylbenzamide)
- 2228923-02-0((1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine)
- 872862-88-9(N'-{3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(3-methylbutyl)ethanediamide)
- 110458-44-1(2-Methoxy-1-4-(oxiranylmethoxy)phenylethanone)
- 1235382-61-2(N'-(2-ethoxyphenyl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2121512-09-0(2,4-Dibromo-6-fluorophenylboronic acid pinacol ester)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:391210-10-9)Mirdametinib

Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):158.0/397.0/1390.0
atkchemica
(CAS:391210-10-9)Mirdametinib

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta